molecular formula C11H9NO2 B1305841 5-Methyl-3-phenylisoxazole-4-carboxaldehyde CAS No. 87967-95-1

5-Methyl-3-phenylisoxazole-4-carboxaldehyde

Cat. No.: B1305841
CAS No.: 87967-95-1
M. Wt: 187.19 g/mol
InChI Key: SMSBKEHQYUYAHK-UHFFFAOYSA-N
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Description

5-Methyl-3-phenylisoxazole-4-carboxaldehyde is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

5-Methyl-3-phenylisoxazole-4-carboxaldehyde is classified as Acute Tox. 4 Oral according to the GHS classification system . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Properties

IUPAC Name

5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-10(7-13)11(12-14-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSBKEHQYUYAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379840
Record name 5-Methyl-3-phenyl-1,2-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87967-95-1
Record name 5-Methyl-3-phenyl-1,2-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-3-phenylisoxazole-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of pyridinium chlorochromate (19.4 g, 90.0 mmol) and anhydrous magnesium sulfate (36 g) in dichloromethane (100 mL) was added a solution of (5-methyl-3-phenyl-4-isoxazolyl)methanol (14.0 g, 74.0 mmol) in dichloromethane (50 mL) and the resulting solution stirred under argon for 2 h. The solution was then dissolved in diethylether (100 mL), filtered through silica and concentrated to give a viscous brown oil. Purification by chromatography (silica, heptane:ethyl acetate 9:1 to 3:2) afforded the title compound (10.5 g, 76%) which was obtained as a white solid. MS: m/e=188.2 [M+H]+.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
76%

Synthesis routes and methods II

Procedure details

To a solution of (5-methyl-3-phenyl-4-isoxazolyl)methanol (8.0 g, 42 mmol) in dichloromethane (1 L) was added manganese(IV) oxide (81.7 g, 0.85 mol) and the resulting mixture stirred vigorously for 7 days. The mixture was then filtered and the filtrate evaporated to afford the title compound (7.1 g, 89%) as a light yellow solid. MS: m/e=188.2 [M+H]+.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
81.7 g
Type
catalyst
Reaction Step One
Yield
89%

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